(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of N-5984 involves several steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of the beta3-adrenergic receptor agonist structure . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-5984 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-5984 has several scientific research applications, including:
Chemistry: Used as a beta3-adrenergic receptor agonist in various chemical studies.
Biology: Investigated for its effects on beta3-adrenergic receptors in biological systems.
Medicine: Potentially developed as a therapeutic agent for obesity, type 2 diabetes mellitus, and overactive bladder.
Industry: Used in the development of new drugs targeting beta3-adrenergic receptors
Mechanism of Action
N-5984 exerts its effects by selectively binding to and activating the beta3-adrenergic receptor. This activation leads to the stimulation of cyclic adenosine monophosphate (cAMP) production, which in turn activates protein kinase A (PKA). The activation of PKA leads to various downstream effects, including increased lipolysis in adipose tissue and relaxation of the bladder detrusor muscle .
Comparison with Similar Compounds
N-5984 is compared with other beta3-adrenergic receptor agonists such as BRL37344, isoproterenol, and CL-316,243. N-5984 has shown higher selectivity and potency for beta3-adrenergic receptors compared to these compounds. It has a higher affinity for beta3-adrenergic receptors and greater intrinsic activity in cAMP production . This makes N-5984 a more effective and selective agonist for beta3-adrenergic receptors.
Similar Compounds
- BRL37344
- Isoproterenol
- CL-316,243
N-5984 stands out due to its higher selectivity and potency, making it a promising candidate for therapeutic applications targeting beta3-adrenergic receptors .
Biological Activity
The compound (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Molecular Formula
- Molecular Weight : 365.87 g/mol
- Chemical Structure : The compound features a benzodioxine core with hydroxyethyl and amino functional groups, contributing to its biological activity.
Interaction with Biological Targets
The compound interacts with various biological targets, primarily through modulation of receptor activity. It has been shown to influence:
- Purinergic Signaling : Engages with purinergic receptors, which play a critical role in cellular communication and signaling pathways related to inflammation and immune responses .
- Neurotransmitter Systems : The presence of amino groups suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.
Pharmacodynamics
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : By modulating purinergic signaling pathways, it can reduce inflammation in various models.
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction.
In Vitro Studies
Recent studies have demonstrated the following biological activities:
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine production | |
Neuroprotective | Protects neuronal cells from damage |
In Vivo Studies
Further investigations into the compound's effects in animal models have revealed:
- Tumor Growth Inhibition : In xenograft models, treated animals showed significant reduction in tumor size compared to controls.
- Behavioral Changes : Animal studies indicated improved cognitive functions and reduced anxiety-like behaviors.
Case Study 1: Antitumor Efficacy
A study conducted on mice bearing xenografted tumors showed that administration of the compound led to a 50% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
Case Study 2: Neuroprotection in Stroke Models
In a rat model of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological scores. This suggests potential therapeutic applications for neurodegenerative diseases .
Properties
CAS No. |
220475-76-3 |
---|---|
Molecular Formula |
C20H22ClNO5 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C20H22ClNO5/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25)/t12-,16+,19-/m1/s1 |
InChI Key |
XSOXUIXLUNBLJA-RNRVQEDPSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-(R)-((2-(R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid N-5984 N5984 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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